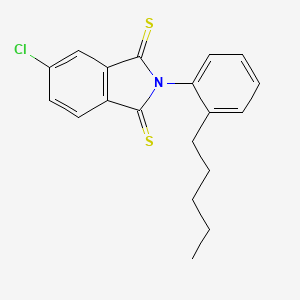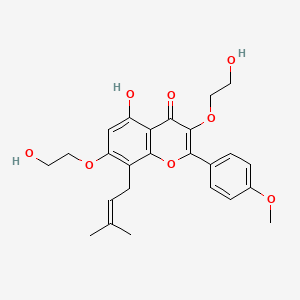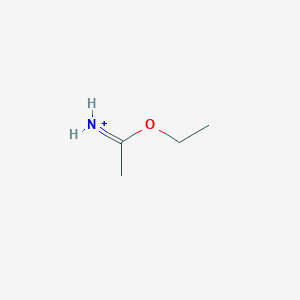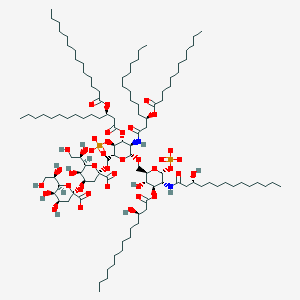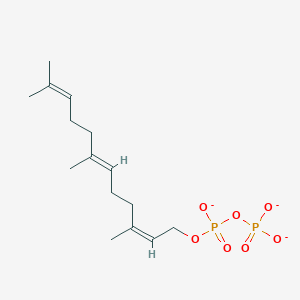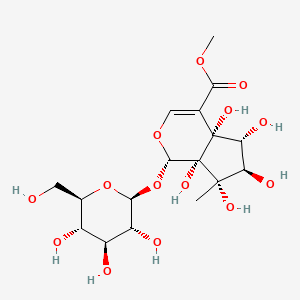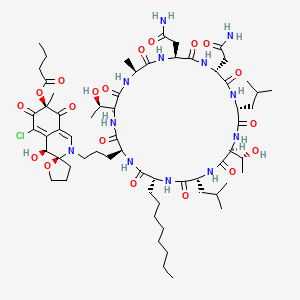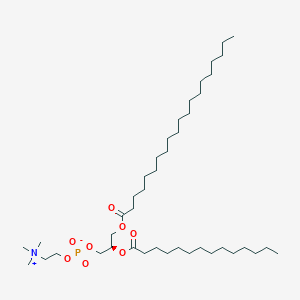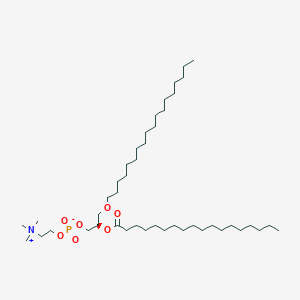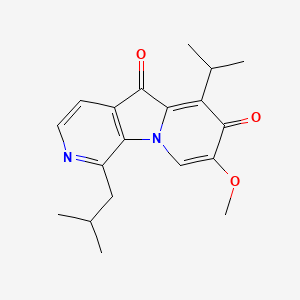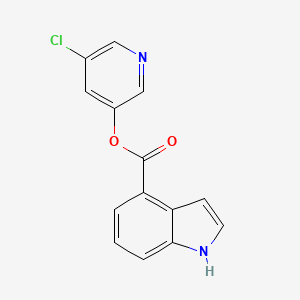
(5-chloropyridin-3-yl) 1H-indole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloropyridin-3-yl) 1H-indole-4-carboxylate is an indolyl carboxylic acid. It has a role as an anticoronaviral agent.
Applications De Recherche Scientifique
Receptor Interaction and Antagonist Properties
- 5-HT2C Receptor Antagonists : A study reported the synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides, which showed high affinity and selectivity for the 5-HT(2C) receptor. This class of compounds, including variants of (5-chloropyridin-3-yl) 1H-indole-4-carboxylate, exhibits potential as 5-HT2C receptor antagonists (Park et al., 2008).
Antiviral Efficacy
- SARS-CoV 3CLpro Inhibitors : Research involving 5-chloropyridine ester-derived severe acute respiratory syndrome-coronavirus (SARS-CoV) chymotrypsin-like protease inhibitors included derivatives of (5-chloropyridin-3-yl) 1H-indole-4-carboxylate. These compounds demonstrated significant antiviral efficacy, with certain derivatives showing potent inhibitory effects (Ghosh et al., 2008).
Allosteric Modulation
- Cannabinoid CB1 Receptor Modulation : Studies have shown that compounds like 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide can act as allosteric modulators of the cannabinoid type 1 receptor (CB1). These findings reveal the potential of certain (5-chloropyridin-3-yl) 1H-indole-4-carboxylate derivatives in influencing cannabinoid receptor activity (Khurana et al., 2014).
Antimicrobial Activities
- Synthesis and Antimicrobial Evaluation : A study highlighted the synthesis of novel indole derivatives, including those related to (5-chloropyridin-3-yl) 1H-indole-4-carboxylate, and evaluated their antimicrobial activities. These compounds demonstrated significant antimicrobial properties, emphasizing their potential in this area (Anekal & Biradar, 2012).
Molecular Docking Studies
- Molecular Docking and EGFR Interaction : Research involving the synthesis of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids used (5-chloropyridin-3-yl) 1H-indole-4-carboxylate as a core compound. Molecular docking studies predicted binding interactions with target protein EGFR, suggesting applications in drug design and discovery (Reddy et al., 2022).
Propriétés
Nom du produit |
(5-chloropyridin-3-yl) 1H-indole-4-carboxylate |
|---|---|
Formule moléculaire |
C14H9ClN2O2 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
(5-chloropyridin-3-yl) 1H-indole-4-carboxylate |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-8,17H |
Clé InChI |
BOSZJNSICHFHMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |
SMILES canonique |
C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



